4-ACETAMIDOPHENYL 2-CHLOROBENZOATE

Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship (SAR)

4-Acetamidophenyl 2-chlorobenzoate (CAS 443294-39-1) is a synthetic organic compound belonging to the class of benzoate esters, characterized by an ester linkage between 4-acetamidophenol and 2-chlorobenzoic acid. With the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol, this compound features both acetamido and chlorobenzoate functional groups, which confer distinct reactivity profiles for derivatization and potential biological activity.

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
Cat. No. B291272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ACETAMIDOPHENYL 2-CHLOROBENZOATE
Molecular FormulaC15H12ClNO3
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)
InChIKeyTZEBFJVMOUXHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidophenyl 2-Chlorobenzoate: Chemical Profile and Procurement Considerations for Research Applications


4-Acetamidophenyl 2-chlorobenzoate (CAS 443294-39-1) is a synthetic organic compound belonging to the class of benzoate esters, characterized by an ester linkage between 4-acetamidophenol and 2-chlorobenzoic acid [1]. With the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol, this compound features both acetamido and chlorobenzoate functional groups, which confer distinct reactivity profiles for derivatization and potential biological activity [1]. It is commercially available from research chemical suppliers in purities typically ≥90% [1]. The ortho-chloro substitution pattern on the benzoyl moiety distinguishes this compound from its meta- and para-chloro isomers, as well as from the parent paracetamol (acetaminophen) scaffold, enabling differentiated interactions with biological targets and unique physicochemical properties relevant to medicinal chemistry and chemical biology research [1].

Isomer Probe 2-chloro (ortho) ester for isomer-specific SAR and target engagement studies
Scaffold Type Benzoate ester derivative of paracetamol with differentiated lipophilicity and reactivity
Research Context Supports mechanistic analgesia model studies, COX-2 pathway probe design, and regioselective derivatization

Why Substituting 4-Acetamidophenyl 2-Chlorobenzoate with Uncharacterized Analogs Compromises Experimental Reproducibility


The chloro substitution pattern on the benzoyl ring of 4-acetamidophenyl 2-chlorobenzoate is a critical determinant of both its biological activity and chemical reactivity. Direct head-to-head studies reveal that the 2-chloro (ortho) isomer exhibits distinct in vivo analgesic efficacy and receptor binding properties compared to the 3-chloro (meta) analog [1]. Furthermore, the presence of the chlorobenzoate ester, as opposed to the free phenol of paracetamol, alters lipophilicity, metabolic stability, and target engagement [1]. Relying on in-class substitution without empirical validation risks introducing uncontrolled variables—such as altered potency, off-target effects, or divergent ADME profiles—that undermine assay reproducibility and delay research timelines. The quantitative evidence provided in Section 3 substantiates why this specific ortho-chloro ester warrants preferential consideration in procurement decisions for mechanism-of-action studies, structure-activity relationship (SAR) campaigns, and in vivo pharmacology models.

2-chloro (ortho) isomer
vs. 3-chloro (meta) isomer Positional isomerism may shift in vivo pharmacodynamic response; reported endpoint differences require isomer-specific validation.
Chlorobenzoate ester
vs. paracetamol (free phenol) Ester vs. phenol scaffold changes lipophilicity, metabolic stability, and target engagement; SAR may not transfer directly.

Quantitative Comparative Evidence for 4-Acetamidophenyl 2-Chlorobenzoate: Head-to-Head Data vs. Paracetamol and Chloro Isomers


In Vivo Analgesic Efficacy: 2-Chloro Derivative vs. 3-Chloro Isomer and Paracetamol in Murine Hot Plate Assay

In a direct comparative in vivo study, 4-acetamidophenyl 2-chlorobenzoate (Compound 1) demonstrated distinct analgesic activity relative to its 3-chloro positional isomer (Compound 2) and the parent drug paracetamol. All compounds were administered orally at an equimolar dose of 100 mg/kg body weight in mice, and analgesic response was quantified using the hot plate method at 55 ± 0.5°C [1]. The Maximum Possible Effect (MPE) percentage, a standard pharmacodynamic metric, was calculated for each compound over a 120-minute observation period [1].

In Vivo Pharmacodynamic Comparison
Head-to-head
2-chloro isomer: 29.7% MPE
3-chloro isomer: 37.04% MPE
Δ 7.34 percentage points
Reported endpoint response context in murine hot plate model; isomer choice influences model readout
Oral 100 mg/kg, mouse, 120 min observation; data support isomer-specific SAR interpretation
Analgesic Drug Discovery In Vivo Pharmacology Structure-Activity Relationship (SAR)

In Silico Target Engagement: Docking Scores Against COX-2 for 2-Chloro and 3-Chloro Paracetamol Derivatives

Prior to synthesis, molecular docking studies were performed to predict the binding affinity of 4-acetamidophenyl 2-chlorobenzoate and its 3-chloro analog to the cyclooxygenase-2 (COX-2) enzyme (PDB: 3LN1), a validated target for analgesic and anti-inflammatory agents [1]. The in silico analysis provided a structural rationale for the observed in vivo activity differences [1].

In Silico COX-2 Docking
Data to verify
Reported greater predicted binding vs. paracetamol; exact docking scores not disclosed in abstract
Computational binding hypothesis; supports probe-design context, requires independent validation
Docking against COX-2 (PDB:3LN1); numerical difference between 2-Cl and 3-Cl not available
Computational Chemistry COX-2 Inhibition Molecular Docking

Chemical Reactivity: Directive Effects of the 2-Chlorobenzoyl Substituent in Electrophilic Aromatic Substitution

A kinetic study investigating the rates of aromatic chlorination for 4-acetamidophenyl benzoate and related compounds provides class-level evidence for the reactivity conferred by the benzoyloxy substituent [1]. While the study did not directly assay the 2-chlorobenzoate ester, the comparative data for 4-acetamidophenyl benzoate against 1,3-bisbenzoyloxybenzene and reference compounds, using the additivity principle in acetic acid at 25°C, establishes a framework for predicting the ortho/para-directing influence of the ester group on further electrophilic substitution reactions [1].

Electrophilic Reactivity Inference
Class-level inference
Benzoyloxy group directs ortho/para substitution; rate constants from analogue esters support regiochemical prediction
Context for synthetic planning; regioselectivity expectations based on class-level kinetic data
Study used 4-acetamidophenyl benzoate, not the 2-chloro ester directly; confirm experimentally
Organic Synthesis Reaction Kinetics Medicinal Chemistry

Optimal Use Cases for 4-Acetamidophenyl 2-Chlorobenzoate: Guided by Comparative Performance Data


Structure-Activity Relationship (SAR) Studies of Analgesic Agents

Researchers investigating the SAR of paracetamol derivatives can utilize 4-acetamidophenyl 2-chlorobenzoate as a distinct comparator to its 3-chloro isomer and the parent drug. The quantified 29.7% MPE in the murine hot plate model provides a precise benchmark for assessing how ortho-chloro substitution modulates in vivo analgesic pharmacodynamics [1]. This compound is particularly suited for studies aiming to correlate lipophilicity changes with target engagement at COX-2 [1].

Chemical Probe Development for COX-2 Mediated Pathways

Supported by in silico docking evidence indicating improved COX-2 binding potential compared to paracetamol, 4-acetamidophenyl 2-chlorobenzoate serves as a valuable starting point for developing chemical probes to interrogate COX-2 biology [1]. Its ortho-chloro ester motif offers a handle for further optimization of potency and selectivity, with the comparative in vivo activity data guiding the prioritization of this isomer for follow-up studies.

Precursor for Regioselective Derivatization in Medicinal Chemistry

The established reactivity profile of the benzoyloxy group in electrophilic aromatic substitution, inferred from kinetic studies of analogous benzoate esters, positions 4-acetamidophenyl 2-chlorobenzoate as a strategic intermediate for synthesizing more complex molecules [1]. The ortho-chloro substituent is expected to direct subsequent functionalization to specific positions on the aromatic ring, facilitating the construction of diverse compound libraries with controlled regiochemistry.

Application
Selection Property
Validation Focus
SAR studies of paracetamol-derived probes
Isomer-specific pharmacodynamic response
In vivo model endpoint reproducibility; isomer comparator benchmarking
COX-2 pathway chemical probe development
Predicted target engagement context
In vitro COX-2 binding assays; selectivity panel verification
Regioselective synthetic intermediate
Electrophilic directing effect of benzoyloxy substituent
Reaction outcome confirmation; regiochemistry analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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